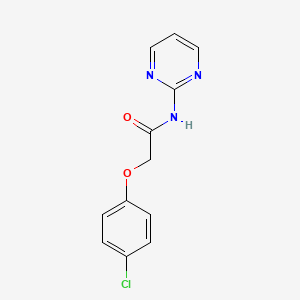

![molecular formula C22H31N3O3 B5511818 N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5511818.png)

N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide belongs to the class of diazaspirocycles , which are known for their significant pharmacological properties. Such compounds, including various diazaspiro[5.5]undecane derivatives, have been explored for their potential in treating a wide range of conditions due to their diverse biological activities.

Synthesis Analysis

Diazaspirocycles can be synthesized through various methods, including the microwave-assisted solid-phase synthesis, which relies on the direct annulation of primary amines with resin-bound bismesylates. This method facilitates the synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, emphasizing the importance of α-methyl benzyl carbamate resin linker for successful synthesis (Macleod, Martinez-Teipel, Barker, & Dolle, 2006).

Molecular Structure Analysis

The molecular structure of diazaspirocycles is crucial for their activity, with the spirocyclic benzamide component playing a significant role. Studies have shown the importance of specific structural features for binding affinity and selectivity towards certain receptors, highlighting the intricate relationship between the molecular structure and biological activity (Bavo et al., 2021).

Chemical Reactions and Properties

Diazaspirocycles undergo various chemical reactions, including annulation reactions that are pivotal for their synthesis. The reactivity of these compounds is influenced by their unique structural elements, enabling the formation of complex heterocyclic compounds through reactions such as [5+1] double Michael addition (Islam et al., 2017).

Physical Properties Analysis

The physical properties of diazaspirocycles, including solubility, melting points, and crystalline structure, are determined by their molecular architecture. X-ray crystallography has been used to elucidate the conformations of these compounds, revealing the preferred chair conformation of the cyclohexanone unit in spirocycles and highlighting the role of intermolecular interactions in crystal packing (Islam et al., 2017).

Applications De Recherche Scientifique

Pharmacological Applications

Compounds within the 3,9-diazaspiro[5.5]undecane class, which includes N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide, have been investigated for their potential in treating various conditions:

Antihypertensive Properties : A study by Clark et al. (1983) on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones highlighted their significant antihypertensive effects in spontaneously hypertensive rats, attributed to peripheral alpha 1-adrenoceptor blockade. This research suggests the potential therapeutic application of these compounds in managing high blood pressure (Clark et al., 1983).

Immunomodulatory Effects : A more recent study by Bavo et al. (2021) focused on 3,9-diazaspiro[5.5]undecane-based compounds as competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists with low cellular membrane permeability. The research identified compounds with potential for peripheral GABAAR inhibition, which could have immunomodulatory applications, particularly in modulating T cell proliferation (Bavo et al., 2021).

Synthetic Methodologies

The synthesis of diazaspirocycles, including those similar to N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide, has also been a subject of research, showcasing innovative approaches to constructing these complex molecules:

Microwave-Assisted Solid-Phase Synthesis : Macleod et al. (2006) reported on the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes. This method emphasizes the efficiency and versatility of synthesizing spirocyclic compounds using resin-bound bismesylates, highlighting a significant advancement in the field of organic synthesis (Macleod et al., 2006).

Catalyst-Free Synthesis : Aggarwal et al. (2014) demonstrated a catalyst-free approach to synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and related compounds through a double Michael addition reaction. This methodology offers a greener and more accessible route to constructing nitrogen-containing spiro heterocycles, contributing to the field of sustainable chemistry (Aggarwal et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

N-benzyl-3-oxo-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3/c26-20-8-9-22(17-25(20)16-19-7-4-14-28-19)10-12-24(13-11-22)21(27)23-15-18-5-2-1-3-6-18/h1-3,5-6,19H,4,7-17H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSDOOHNVQRQFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

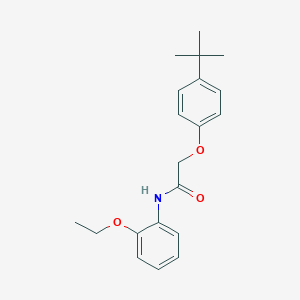

![N-(3,4-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5511742.png)

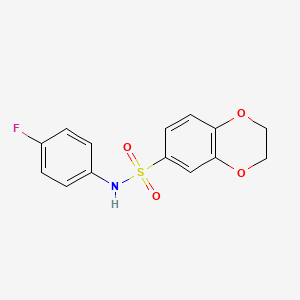

![4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine](/img/structure/B5511769.png)

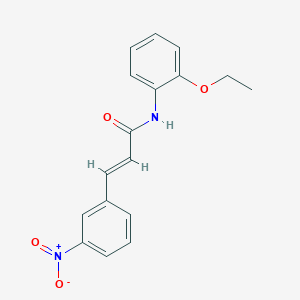

![2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5511774.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide](/img/structure/B5511785.png)

![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)

![N-((3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5511805.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5511812.png)

![3-{5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511824.png)

![2-(1-naphthyl)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5511830.png)

![ethyl 2-amino-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5511843.png)